molecular formula C18H23F2N3O6S B1194515 Lomefloxacin mesylate CAS No. 114394-67-1

Lomefloxacin mesylate

Cat. No.: B1194515
CAS No.: 114394-67-1
M. Wt: 447.5 g/mol
InChI Key: QHLKJRAHRXUJLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lomefloxacin mesylate is synthesized through a series of chemical reactions involving the formation of the quinolone core structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Lomefloxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified antimicrobial properties .

Scientific Research Applications

Lomefloxacin mesylate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

    Biology: Employed in studies investigating the mechanisms of bacterial resistance to fluoroquinolones.

    Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Utilized in the development of new antimicrobial agents and formulations .

Mechanism of Action

Lomefloxacin mesylate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair. By interfering with these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Lomefloxacin mesylate is part of the fluoroquinolone class of antibiotics, which includes other compounds such as:

Uniqueness

Compared to other fluoroquinolones, this compound is unique due to its specific chemical structure, which includes the presence of two fluorine atoms and a piperazine ring. These structural features contribute to its broad-spectrum antimicrobial activity and favorable pharmacokinetic properties .

Properties

CAS No.

114394-67-1

Molecular Formula

C18H23F2N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C17H19F2N3O3.CH4O3S/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;1-5(2,3)4/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H3,(H,2,3,4)

InChI Key

QHLKJRAHRXUJLD-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.CS(=O)(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.CS(=O)(=O)O

Origin of Product

United States

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